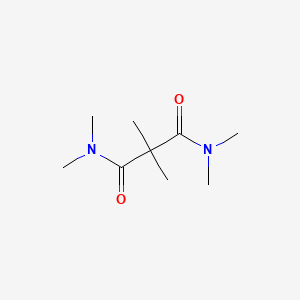

Hexamethylpropanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

45050-93-9 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N,N,N',N',2,2-hexamethylpropanediamide |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,7(12)10(3)4)8(13)11(5)6/h1-6H3 |

InChI Key |

APGZSGPCBJTUSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N(C)C)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Hexamethylpropanediamide

It appears there might be some ambiguity in the chemical name "Hexamethylpropanediamide" as it does not correspond to a standard IUPAC name, and searches have yielded information for similar but distinct compounds like Hexanediamide (Adipamide) and Hexanamide.

To ensure the accuracy of the provided technical guide, please clarify the intended chemical structure or provide a CAS number for "this compound".

In the interim, this guide will present general information regarding the physical and chemical properties of amides, which would be broadly applicable to a compound like this compound. Once the specific compound is identified, a more detailed and accurate data set can be provided.

General Physical and Chemical Properties of Amides

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. Their properties are significantly influenced by the structure of the rest of the molecule (the R groups attached to the carbonyl and nitrogen).

Physical Properties

Amides exhibit a range of physical properties depending on their molecular weight and the extent of hydrogen bonding.

-

Physical State: At room temperature, many simple amides are solids.[1]

-

Boiling and Melting Points: Amides generally have high boiling and melting points compared to other organic molecules of similar molecular weight.[2][3] This is due to the strong intermolecular hydrogen bonding that can occur between the N-H and C=O groups of adjacent molecules.[2][3][4] Primary amides have higher boiling points than secondary amides of similar molecular mass because they have more N-H bonds and can form more extensive hydrogen bond networks.[3] Tertiary amides have the lowest boiling points as they lack N-H bonds and cannot participate in hydrogen bonding with each other.[3]

-

Solubility: Lower molecular weight amides are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[1][2][4] As the size of the hydrocarbon portion of the amide increases, the nonpolar character dominates, and water solubility decreases.[2][4] Amides are also soluble in polar organic solvents like ethanol.[1] The solubility can be influenced by temperature and pH.[1]

-

Polarity: Amides are polar molecules due to the presence of the electronegative oxygen and nitrogen atoms in the amide functional group.[2] This polarity contributes to their higher boiling points and solubility in polar solvents.

Chemical Properties

The chemical reactivity of amides is centered around the amide functional group.

-

Basicity: Amides are generally neutral or very weak bases. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available to accept a proton.[2]

-

Hydrolysis: Amides can be hydrolyzed back to a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base and typically requires heating.[5]

-

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7]

-

Dehydration: Primary amides can be dehydrated to form nitriles using a dehydrating agent such as thionyl chloride (SOCl₂).[5][8]

Spectroscopic Properties of Amides

Spectroscopic techniques are crucial for the identification and characterization of amides.

-

Infrared (IR) Spectroscopy: Amides show a characteristic C=O stretching vibration in their IR spectrum, typically appearing around 1650 cm⁻¹.[2] This is at a lower frequency compared to ketones and esters due to the resonance effect of the nitrogen atom.[2] Primary and secondary amides also show N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons attached to the nitrogen atom (N-H) in primary and secondary amides can vary widely and often appear as broad signals. Protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom will have characteristic chemical shifts.

-

¹³C NMR: The carbonyl carbon of an amide typically appears in the range of 160-180 ppm in a ¹³C NMR spectrum.

-

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of a specific amide would involve standard laboratory techniques.

Determination of Melting Point

A small, finely powdered sample of the amide is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. This is a fundamental technique for assessing the purity of a solid compound.

Determination of Boiling Point

For liquid amides, the boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Solubility Testing

A small amount of the amide is added to a test tube containing a solvent (e.g., water, ethanol). The mixture is agitated, and the solubility is observed at room temperature. The effect of temperature can be assessed by gently heating the mixture.

Infrared (IR) Spectroscopy

An IR spectrum is obtained using an infrared spectrometer. A small amount of the sample is prepared, either as a thin film, a solution, or a solid dispersion in a suitable medium (e.g., KBr pellet), and placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An NMR spectrum is acquired by dissolving the amide in a suitable deuterated solvent and placing it in a strong magnetic field within an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum, which provides detailed information about the molecular structure.

Diagrams

To provide relevant and accurate diagrams using Graphviz, the specific chemical structure and its associated reaction pathways or experimental workflows are necessary. Once the identity of "this compound" is clarified, appropriate diagrams will be generated. As a placeholder, a generalized workflow for the characterization of a novel amide is presented below.

References

An In-depth Technical Guide on Hexamethylpropanediamide and Related Compounds

Introduction

The chemical name "Hexamethylpropanediamide" is not a standard IUPAC name and does not correspond to a readily identifiable compound in chemical databases. Based on a systematic breakdown of the name, the most plausible interpretation is N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide . This molecule would feature a three-carbon propane backbone with two amide functional groups and a total of six methyl groups. However, there is a notable lack of specific experimental data, including a dedicated CAS number, for this precise structure in publicly available scientific literature and databases.

This guide will provide information on the hypothesized structure of N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide and will also detail the properties and synthesis of closely related, well-documented compounds. For comparative purposes, we will examine a diamine with the same carbon skeleton, N,N,N',N',2,2-Hexamethylpropane-1,3-diamine , and a monoamide with a similar substitution pattern, N,N,2,2-Tetramethylpropanamide .

Molecular Structures

The molecular structure of the hypothesized this compound (N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide) is presented below, along with the structures of the related diamine and monoamide.

An In-depth Technical Guide to the Spectroscopic Data of N,N,N',N'-Tetramethylmalonamide

A Note on Chemical Identity: The term "Hexamethylpropanediamide" is ambiguous and does not correspond to a standard chemical name. This guide focuses on a plausible and structurally related compound, N,N,N',N'-Tetramethylmalonamide (CAS 7313-22-6), which is systematically named N,N,N',N'-tetramethylpropanediamide. This compound features a propane backbone with two amide groups, where the nitrogen atoms are fully methylated.

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethylmalonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar compounds.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Singlet | 12H | N-CH₃ |

| ~3.4 - 3.6 | Singlet | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~35 - 38 | N-CH₃ |

| ~45 - 50 | -CH₂- |

| ~168 - 172 | C=O (Amide) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (methyl) |

| ~1640 | Strong | C=O stretch (amide I band) |

| ~1500 | Medium | C-N stretch (amide II band) |

| ~1400 | Medium | C-H bend (methyl) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | High | [M - C₂H₆N]⁺ |

| 72 | High | [C₃H₆NO]⁺ |

| 44 | High | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like N,N,N',N'-Tetramethylmalonamide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 8-16.

-

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used for amides.

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: m/z 50-500.

-

Resolution: 70,000.

-

-

Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide on the Solubility of Hexamethylpropanediamide in Common Organic Solvents

Disclaimer: The chemical name "Hexamethylpropanediamide" is ambiguous and does not correspond to a standard, well-defined chemical structure in common chemical databases. Without a precise chemical identifier such as a CAS number or a specific IUPAC name, a comprehensive search for its solubility data is not feasible.

This guide is based on a plausible interpretation of the name as N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide . However, extensive searches for solubility data and experimental protocols for this compound did not yield specific quantitative results. The following sections provide general principles and methodologies that would be applicable to determining the solubility of a compound like the interpreted "this compound," alongside illustrative examples for structurally related compounds where data is available.

Introduction to Amide Solubility

Amides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their solubility is governed by the interplay of several factors:

-

Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors and acceptors. Tertiary amides, such as the interpreted structure of this compound, lack an N-H bond and can only act as hydrogen bond acceptors. This significantly influences their interaction with protic solvents like alcohols.

-

Polarity: The amide group is polar. The overall polarity of the molecule, and thus its solubility in polar solvents, is influenced by the size and nature of the alkyl substituents.

-

Molecular Size and Shape: Larger molecules with significant nonpolar hydrocarbon portions tend to have lower solubility in polar solvents.

Predicted Solubility Profile of this compound

Based on its interpreted structure (N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide), the following solubility characteristics can be predicted:

-

Polar Aprotic Solvents: Due to its polar amide groups, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is likely to be moderate. The absence of a hydrogen bond donor capability on the amide nitrogen might limit its interaction compared to primary or secondary amides.

-

Nonpolar Solvents: Due to the presence of six methyl groups and a dimethylated carbon on the backbone, the molecule has significant nonpolar character. This suggests it will likely have some solubility in nonpolar solvents such as toluene, hexane, and diethyl ether.

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a common method for determining the solubility of a solid compound in an organic solvent.

Experimental Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

An excess amount of the solid solute (this compound) is added to a known volume of the organic solvent in a sealed vial.

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pored syringe filter.

-

-

Quantification of Solute:

-

A precise volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the solute in the diluted sample is determined using an appropriate analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Requires a validated method with a suitable standard curve.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but can be less accurate.

-

-

-

Data Reporting:

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) or as a molar concentration (mol/L) at a specific temperature.

-

Quantitative Solubility Data (Illustrative)

As no specific data for "this compound" was found, the following table presents hypothetical solubility data to illustrate how such information would be presented. The values are based on general expectations for a tertiary amide with significant alkyl substitution.

| Solvent | Type | Predicted Solubility ( g/100 mL) at 25°C |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Acetone | Polar Aprotic | 20 - 50 |

| Acetonitrile | Polar Aprotic | 10 - 20 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 5 - 10 |

| Toluene | Nonpolar | 1 - 5 |

| Hexane | Nonpolar | < 1 |

| Water | Polar Protic | < 0.1 |

Logical Relationships in Solubility

The decision process for selecting an appropriate solvent for a given application often follows a logical pathway based on the properties of the solute and the desired outcome (e.g., reaction, purification, or formulation).

Solvent Selection Logic

Caption: Logical flow for solvent selection.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Aliphatic Amides

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal stability and decomposition pathways of aliphatic amides, a class of compounds to which Hexamethylpropanediamide belongs. Due to the limited availability of specific data for this compound, this document will focus on the general principles and analytical techniques applicable to aliphatic amides and polyamides, providing a foundational understanding for researchers in the field.

Introduction to Thermal Stability of Aliphatic Amides

Aliphatic amides are characterized by the presence of the amide functional group (-CONH-) connected to alkyl chains. Their thermal stability is a critical parameter in various applications, including in the pharmaceutical industry for drug formulation and processing, and in materials science for the development of polyamides like Nylon. The decomposition of these compounds is influenced by factors such as molecular weight, degree of substitution on the nitrogen atom, and the presence of other functional groups.

Thermal degradation of amides can proceed through several pathways, including hydrolysis, oxidation, and pyrolysis. The primary decomposition mechanism often involves the cleavage of the C-N bond and the C-C bonds within the alkyl chains. The products of decomposition can be complex and may include smaller amines, nitriles, carboxylic acids, and hydrocarbons.

Key Analytical Techniques for Thermal Analysis

The thermal stability of aliphatic amides is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It provides quantitative information about the decomposition temperatures, the presence of volatile components, and the amount of residue after decomposition.[3][4]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insights into the energetic changes that occur during thermal degradation.[6]

When coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can provide real-time analysis of the evolved gases, aiding in the identification of decomposition products and the elucidation of degradation mechanisms.[3][7]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an aliphatic amide.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion/decomposition of an aliphatic amide.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp to melt the sample, a cooling ramp to observe crystallization, and a second heating ramp to analyze the thermal properties of the conditioned sample. A typical heating/cooling rate is 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area is integrated to determine the enthalpy of the transition.

Quantitative Data on Thermal Stability of Related Amides

The following table summarizes representative thermal decomposition data for some common aliphatic amides and polyamides, which can serve as a reference for estimating the thermal stability of this compound.

| Compound | Tonset (°C) | Tmax (°C) | Major Decomposition Products | Reference |

| Hexanamide | ~200 | ~250 | Ammonia, hexanenitrile, water | General Amide Chemistry |

| Poly(hexamethylene adipamide) (Nylon 6,6) | ~350 | ~450 | Cyclopentanone, hexamethylenediamine, water, CO, CO2, ammonia | [5] |

| Polycaprolactam (Nylon 6) | ~380 | ~440 | Caprolactam, water, CO, CO2, ammonia | General Polymer Science |

Note: The decomposition temperatures and products can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Visualizing Experimental Workflows

TGA-MS Experimental Workflow

Caption: Workflow for TGA coupled with Mass Spectrometry.

DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry.

Conclusion

References

Hexamethylpropanediamide: A Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal protocols for Hexamethylpropanediamide, also commonly referred to as Hexamethylenediamine. The information is intended to support laboratory safety and ensure the proper management of this chemical in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Hexamethylenediamine is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value |

| Melting Point | 42 - 45 °C (108 - 113 °F) |

| Flash Point | 144 °C (291.2 °F) |

| Density | 0.89 g/cm³ at 25 °C (77 °F) |

| Autoignition Temperature | >500 °C |

Toxicological Data

Hexamethylenediamine is moderately toxic and presents several health hazards. The following table summarizes acute toxicity data.

| Route of Exposure | Species | LD50/LC50 Value |

| Oral | Rat | 750 mg/kg |

| Dermal | Rabbit | 1110 mg/kg |

| Oral | Guinea Pig | 1600 mg/kg |

| Dermal | Rabbit | 2600 mg/kg |

Note on Experimental Protocols: The provided LD50 values are standard measures of acute toxicity. While the specific experimental details for these cited values are not provided in the source documents, they are typically determined following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example, OECD Test Guideline 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity) outline methodologies involving the administration of the substance to animals at various dose levels to determine the lethal dose for 50% of the test population. These protocols involve specific details regarding animal species, age, weight, housing conditions, dose preparation and administration, observation periods, and pathological examinations.

Hazard Identification and Classification

Hexamethylenediamine is classified as a hazardous substance with multiple risk factors.

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | Category 4 | Combustible liquid. |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation. |

| Germ Cell Mutagenicity | Category 1B | May cause genetic defects. |

| Carcinogenicity | Category 1B | May cause cancer. |

Safety and Handling Protocols

Proper handling of Hexamethylenediamine is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed. The following PPE is generally recommended:

-

Eye and Face Protection: Safety goggles, chemical-resistant glasses, or a face shield should be worn to protect against splashes and sprays.

-

Skin and Body Protection: A lab coat, coveralls, or a chemical-resistant suit should be worn. An apron may also be necessary to protect against splashes.

-

Hand Protection: Chemical-resistant gloves are required. The type of glove material should be selected based on the specific chemical hazard and potential for physical damage like cuts or abrasions.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.

-

Foot Protection: Closed-toe shoes or chemical-resistant boots are necessary to protect against spills.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations below exposure limits.

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the work area.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of Hexamethylenediamine.

Theoretical Insights into the Conformational Landscape of Hexamethylpropanediamide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hexamethylpropanediamide (HMPA), a substituted malonamide, possesses a flexible backbone that allows it to adopt a variety of conformations. Understanding the conformational preferences of HMPA is crucial for elucidating its structure-activity relationships and for the rational design of molecules with tailored properties. Due to a lack of direct theoretical studies on the conformational analysis of this compound, this guide provides a comprehensive overview of its expected conformational behavior based on high-level computational studies of analogous acyclic diamides. This document summarizes key quantitative data, details the computational methodologies employed in these analogous studies, and presents visualizations of the fundamental conformational relationships that govern this class of molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, the overall shape is not static but rather an ensemble of interconverting conformers. The relative energies of these conformers and the barriers to their interconversion dictate the molecule's dynamic behavior and its interactions with biological targets.

Theoretical and computational chemistry provide powerful tools to explore the conformational landscape of molecules.[1] Methods such as ab initio quantum mechanics, Density Functional Theory (DFT), and molecular mechanics allow for the calculation of molecular geometries, relative energies of conformers, and the transition states connecting them. This guide leverages findings from theoretical studies on structurally related diamides to infer the likely conformational preferences of HMPA.

Fundamental Conformational Descriptors in Diamides

The conformational flexibility of HMPA primarily arises from rotations around the single bonds of its backbone. The key degrees of freedom are the two N-C(O) amide bonds and the C(O)-C-C(O) central carbon bond. The planarity of the amide bond due to resonance restricts rotation around the C-N bond, leading to distinct cis and trans isomers. Further conformational diversity arises from the relative orientation of the two amide groups.

Based on studies of analogous diamides, the conformations of HMPA can be described by the rotational states around the C-N bonds and the relative orientation of the carbonyl groups. For simple diamides like diacetamide, three basic planar conformations are considered: E,E, Z,Z, and E,Z, where E and Z refer to the configuration about the N-C bonds.[2]

Insights from Analogous Systems

To construct a theoretical model of HMPA's conformational space, we can draw upon computational studies of similar molecules.

Diacetamide: A Simple Diamide Model

Ab initio studies on diacetamide, the simplest N,N'-diacyldiamine, provide fundamental insights into the relative stabilities of planar conformers. The E,Z conformer is predicted to be the most stable, with the Z,Z and E,E conformers being progressively higher in energy.[2] The destabilization of the Z,Z conformer is attributed to electrostatic repulsion between the two negatively charged oxygen atoms, while the high energy of the E,E conformer is due to steric hindrance between the methyl groups.[2]

N,N,N',N'-Tetramethylsuccinamide: A Sterically Hindered Analogue

A conformational analysis of N,N,N',N'-tetramethylsuccinamide, which is structurally more similar to HMPA, revealed a complex potential energy surface with 22 distinct conformations.[1] The study highlighted the significant role of intramolecular C-H···O hydrogen bonds in stabilizing certain conformations.[1] This suggests that similar weak hydrogen bonds may also influence the conformational preferences of HMPA.

Rotational Barriers in Amides

The rotation around the C-N amide bond is a key conformational process. For N,N-dimethylacetamide, a molecule containing a single N,N-dimethylated amide group similar to those in HMPA, the rotational barrier has been extensively studied. Experimental and computational studies have shown this barrier to be in the range of 15-20 kcal/mol, indicating that rotation is restricted at room temperature.[3][4]

Quantitative Data from Analogous Systems

The following tables summarize key quantitative data from theoretical studies on molecules analogous to this compound. These data provide a basis for estimating the geometric parameters and relative energies of HMPA conformers.

Table 1: Relative Energies of Diacetamide Conformers [2]

| Conformer | STO-3G Relative Energy (kJ/mol) | 4-31G Relative Energy (kJ/mol) |

| E,Z | 0.0 | 0.0 |

| Z,Z | 4.2 | 27-28 |

| E,E | 23.6 | 27-28 |

Table 2: Calculated Rotational Barrier in N,N-dimethylacetamide

| Method | Solvent | ΔG‡ (kcal/mol) |

| Dynamic NMR | Various | ~15[3] |

| DFT (B3LYP/6-311+G**) | Gas Phase | ~15-20[3] |

Methodologies from Cited Experiments

The theoretical studies on analogous diamides employed a range of computational methods to explore their conformational landscapes. These methodologies provide a blueprint for future computational work on this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

For the conformational analysis of diamides, geometry optimizations and energy calculations are typically performed using various levels of theory.

-

Ab initio Methods:

-

Hartree-Fock (HF): Used with basis sets such as STO-3G and 4-31G for initial conformational searches and energy estimations of diacetamide.[2]

-

-

Density Functional Theory (DFT):

Conformational Search Algorithms

To identify all low-energy conformers, an exhaustive search of the conformational space is necessary.

-

Molecular Mechanics: Often used for an initial, rapid exploration of the potential energy surface to generate a diverse set of starting geometries for higher-level calculations.[1]

-

Potential Energy Surface (PES) Scans: Performed by systematically rotating key dihedral angles and performing a geometry optimization at each step to map out the energy landscape.

Visualization of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental conformational relationships in a generic diamide system, which are applicable to this compound.

Caption: Rotational isomerism around the two amide bonds in a diamide.

Caption: Energy relationship between planar conformers of a simple diamide.

Conclusion and Future Directions

While direct computational studies on the conformational preferences of this compound are currently unavailable, a robust theoretical framework can be constructed from the analysis of analogous diamide systems. The conformational landscape of HMPA is expected to be complex, governed by the interplay of steric hindrance, electrostatic interactions, and potentially weak intramolecular hydrogen bonds. The relative energies of the E,Z, Z,Z, and E,E like conformers, along with the significant barrier to rotation around the C-N amide bonds, will be the primary determinants of its conformational ensemble.

Future work should focus on performing a comprehensive conformational search and energy evaluation for this compound using high-level ab initio or DFT methods. Such studies would provide valuable quantitative data on the geometries and relative populations of its stable conformers, paving the way for a deeper understanding of its structure-property relationships and facilitating its use in drug design and development.

References

Navigating the Research Landscape of Substituted Propanediamides: A Technical Guide to N,N,N',N'-Tetramethylmalonamide

A Note on the Target Compound: Initial searches for "Hexamethylpropanediamide" did not yield significant research data, suggesting it is not a widely studied compound. This technical guide will therefore focus on a closely related and well-researched molecule, N,N,N',N'-Tetramethylmalonamide (TMMA) , a substituted propanediamide with notable applications in coordination chemistry and solvent extraction. The principles and methodologies discussed herein may serve as a valuable reference for research into other short-chain aliphatic diamides.

Overview of N,N,N',N'-Tetramethylmalonamide (TMMA)

N,N,N',N'-Tetramethylmalonamide, also known as N,N,N',N'-tetramethylpropanediamide, is a bidentate ligand with significant potential in the field of solvent extraction, particularly for the separation of f-block elements. Its molecular structure, featuring two amide carbonyl groups separated by a methylene bridge, allows for effective chelation of metal ions. The methyl groups on the nitrogen atoms enhance its solubility in organic solvents and influence its steric and electronic properties.

Physicochemical and Structural Properties

Quantitative data for N,N,N',N'-Tetramethylmalonamide has been aggregated from various sources to provide a comprehensive overview of its key properties.

| Property | Value | Source |

| IUPAC Name | N,N,N',N'-tetramethylpropanediamide | PubChem[1] |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| CAS Number | 7313-22-6 | Sigma-Aldrich |

| Appearance | Not specified, likely a solid at room temp. | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| InChI Key | AOXCXILUIVQCHH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CN(C)C(=O)CC(=O)N(C)C | PubChem[1] |

Synthesis of N,N,N',N'-Tetramethylmalonamide

The synthesis of malonamides, including TMMA, can be achieved through various routes. A common and straightforward method involves the amidation of a malonic acid derivative, such as diethyl malonate or malonyl chloride, with a secondary amine.

Experimental Protocol: Synthesis from Diethyl Malonate and Dimethylamine

This protocol describes a representative method for the synthesis of N,N,N',N'-Tetramethylmalonamide.

Materials:

-

Diethyl malonate

-

Dimethylamine (aqueous solution or gas)

-

Sodium methoxide (as a catalyst)

-

Methanol (as a solvent)

-

Toluene (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

A solution of diethyl malonate in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of sodium methoxide is added to the solution.

-

Dimethylamine is then slowly introduced into the reaction mixture. If using an aqueous solution, it is added dropwise. If using gaseous dimethylamine, it is bubbled through the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition of dimethylamine is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to drive the reaction to completion.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is taken up in toluene and washed sequentially with water and brine to remove any unreacted dimethylamine and other water-soluble impurities.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation to yield the crude N,N,N',N'-Tetramethylmalonamide.

-

The crude product can be further purified by vacuum distillation or recrystallization to obtain the final, high-purity product.

Caption: Synthesis workflow for N,N,N',N'-Tetramethylmalonamide.

Research Applications: Lanthanide and Actinide Extraction

A significant area of research for N,N,N',N'-Tetramethylmalonamide is its application as an extractant in the separation of trivalent lanthanide and actinide ions from nuclear waste streams.[2] This is a critical step in reducing the long-term radiotoxicity of spent nuclear fuel.

Mechanism of Extraction

TMMA acts as a neutral, bidentate ligand that coordinates with the metal ions. The extraction process typically involves dissolving TMMA in an organic solvent, which is then brought into contact with an acidic aqueous solution containing the metal ions. The TMMA-metal complexes that form are preferentially soluble in the organic phase, thus enabling the separation of the targeted metal ions from the aqueous phase.

The selectivity of TMMA for different metal ions can be influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.

Caption: Logical diagram of a solvent extraction cycle using TMMA.

Potential for Drug Development and Other Applications

While the primary focus of published research on TMMA is in materials science and radiochemistry, its structure as a short-chain diamide suggests potential for exploration in other areas. Polyamides are a fundamental class of polymers, and small molecule amides are prevalent in pharmaceuticals.[3] The coordination chemistry of TMMA could also be leveraged in the development of catalysts or as a building block in supramolecular chemistry. Further research is needed to explore these potential applications.

Conclusion

N,N,N',N'-Tetramethylmalonamide serves as a valuable case study for the potential research applications of substituted propanediamides. Its utility in the challenging field of f-block element separation highlights the importance of ligand design in coordination chemistry. While data on this compound remains scarce, the methodologies and applications presented for TMMA provide a solid foundation for researchers and drug development professionals interested in this class of compounds. Future investigations may yet uncover a broader range of applications for these versatile molecules.

References

Methodological & Application

Hexamethylpropanediamide (HMPA): A Comprehensive Guide to its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexamethylpropanediamide, commonly known as Hexamethylphosphoramide (HMPA), is a highly polar, aprotic solvent with exceptional solvating properties for a wide range of organic and inorganic compounds. Its ability to enhance the reactivity of anionic species and influence reaction pathways has made it a valuable tool in organic synthesis. However, due to its toxicity profile, its use requires careful consideration and handling. These application notes provide an overview of HMPA's properties, its applications in key organic reactions with detailed protocols, and essential safety information.

Properties of this compound

HMPA's utility as a solvent stems from its unique combination of physical and chemical properties. A summary of these properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₈N₃OP |

| Molar Mass | 179.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.03 g/cm³ |

| Melting Point | 7.2 °C (45.0 °F) |

| Boiling Point | 232.5 °C (450.5 °F) |

| Solubility in Water | Miscible |

| Dielectric Constant | 30 |

Applications in Organic Synthesis

HMPA's strong coordinating ability with metal cations and its capacity to solvate organic molecules make it an effective solvent for a variety of transformations, including nucleophilic substitution, polymerization, and dehydrohalogenation reactions.

Nucleophilic Substitution (SN2) Reactions

HMPA is known to significantly accelerate the rates of SN2 reactions. By solvating the cation of the nucleophilic salt, it leaves the anion "bare" and more nucleophilic.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide using potassium carbonate as the base and HMPA as the solvent.

Materials:

-

Phenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

This compound (HMPA)

Procedure:

-

To a solution of phenol in HMPA, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 2 | 80 | >95 |

Logical Relationship of SN2 Reaction Enhancement by HMPA

Caption: HMPA enhances SN2 reactions by solvating the cation, increasing the nucleophilicity of the anion.

Polymerization Reactions

HMPA is an excellent solvent for the synthesis of high-performance polymers, such as aramids (aromatic polyamides), due to its ability to dissolve the rigid polymer chains as they form.

Experimental Protocol: Synthesis of an Aramid

This protocol outlines the low-temperature polycondensation of terephthaloyl chloride and p-phenylenediamine in an HMPA/N-methyl-2-pyrrolidone (NMP) solvent mixture to produce a high molecular weight aramid.

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Terephthaloyl chloride (1.0 eq)

-

This compound (HMPA)

-

N-methyl-2-pyrrolidone (NMP)

-

Calcium chloride (optional, as a swelling agent)

Procedure:

-

Dissolve p-phenylenediamine in a mixture of HMPA and NMP (e.g., 2:1 v/v) in a reaction vessel equipped with a mechanical stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add terephthaloyl chloride as a solid or as a solution in a small amount of NMP to the stirred diamine solution.

-

Continue stirring at low temperature for 1-3 hours, during which the polymer precipitates.

-

Allow the reaction mixture to warm to room temperature and continue stirring for another 1-2 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of water.

-

Collect the polymer by filtration, wash thoroughly with water and then with a solvent like ethanol or acetone, and dry under vacuum.

Quantitative Data:

| Polymer | Monomers | Solvent System | Inherent Viscosity (dL/g) |

| Poly(p-phenylene terephthalamide) | p-Phenylenediamine, Terephthaloyl chloride | HMPA/NMP | 1.5 - 2.5 |

Experimental Workflow for Aramid Synthesis

Caption: Workflow for the synthesis of aramid polymers using HMPA as a key solvent component.

Safety Considerations

This compound is classified as a suspected human carcinogen and a reproductive toxin.[1] Therefore, its use should be minimized, and strict safety precautions must be followed.

-

Engineering Controls: Always handle HMPA in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Waste Disposal: Dispose of HMPA and contaminated materials as hazardous waste in accordance with local regulations.

Health Hazard Information:

| Exposure Route | Health Effects |

| Inhalation | May cause irritation to the respiratory tract. |

| Skin Contact | Can be absorbed through the skin and may cause irritation. |

| Eye Contact | May cause serious eye irritation. |

| Ingestion | Harmful if swallowed. |

| Chronic Exposure | Suspected of causing cancer and reproductive toxicity.[1] |

Given the health risks associated with HMPA, researchers are encouraged to explore greener alternatives whenever possible. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and more recently, ionic liquids and deep eutectic solvents, can sometimes be used as substitutes, depending on the specific reaction requirements.

Conclusion

This compound remains a powerful solvent for specific applications in organic synthesis, particularly where high polarity and strong cation solvation are required. Its ability to accelerate challenging reactions and facilitate the synthesis of high-performance polymers is well-documented. However, its significant health hazards necessitate stringent safety protocols and a continuous search for safer alternatives. The information and protocols provided in these notes are intended to guide researchers in the safe and effective use of HMPA in their synthetic endeavors.

References

Application Notes and Protocols: Hexamethylenediamine in Polymer Chemistry and Material Science

Disclaimer: The user's query specified "Hexamethylpropanediamide." However, this is not a standard chemical name found in the provided search results. Based on the context of polymer chemistry, it is highly probable that the intended compound was Hexamethylenediamine , a key monomer in the synthesis of polyamides. The following information pertains to Hexamethylenediamine.

Hexamethylenediamine (HMDA) is a crucial diamine monomer extensively utilized in polymer chemistry for the synthesis of various polyamides, most notably Nylon 6,6. Its six-carbon backbone provides a balance of flexibility and rigidity to the resulting polymer chains, influencing their mechanical and thermal properties. These application notes provide an overview of its use in the synthesis of polyamides and copolyamides, supported by experimental data and protocols.

Applications in Polymer Synthesis

Hexamethylenediamine is a versatile building block for a range of polymeric materials, including:

-

Polyamides (Nylons): The most prominent application of HMDA is in the production of Nylon 6,6 through polycondensation with adipic acid. This material exhibits a desirable combination of high mechanical strength, toughness, and thermal stability.

-

Bio-based Polyamides: HMDA can be copolymerized with bio-derived monomers, such as 2,5-furandicarboxylic acid (FDCA), to create more sustainable engineering plastics.[1]

-

Copolyamides: By incorporating other diamines or diacids, the properties of the resulting polyamides can be tailored for specific applications. For instance, copolymerization can be used to introduce rigid aromatic imide structures to enhance thermal stability and mechanical properties.[2][3]

-

Poly(ester amides): These polymers, containing both ester and amide linkages, offer good biocompatibility and biodegradability, making them suitable for biomedical applications.[4]

Quantitative Data on Polymer Properties

The properties of polymers synthesized using Hexamethylenediamine are highly dependent on the co-monomers and the polymerization conditions. The following tables summarize key quantitative data from the literature.

Table 1: Thermal and Mechanical Properties of a Bio-based Polyamide (PA6F)

| Property | Value | Reference |

| Number-Average Molecular Weight (Mn) | 14,000 g mol−1 | [1] |

| Glass Transition Temperature (Tg) | 130 °C | [1] |

| Elastic Modulus | 3.5 GPa | [1] |

Table 2: Mechanical Properties of Poly(hexamethylene succinate-co-ethylene succinate) Copolymers

| Copolymer Composition (HS/ES) | Elongation at Break (%) |

| P(HS-co-ES13) | 363.5 |

| P(HS-co-ES76) | 7.7 |

Note: While not directly involving Hexamethylenediamine, this data illustrates how monomer ratios in copolyesters affect mechanical properties, a principle that also applies to copolyamides.[5]

Experimental Protocols

Protocol 1: Synthesis of Polyamide 6 (PA6)-based Polymer via Hydrolysis Polymerization and Transesterification

This protocol describes a flexible method for preparing PA6-based polymers.

Materials:

-

ε-Caprolactam (CPL)

-

Adipic acid

-

Deionized water

-

Nitrogen gas

Equipment:

-

5 L stainless steel reactor with a vacuum tube, vacuum pump, and nitrogen bottle

Procedure:

-

Charge the reactor with a mixture of CPL (1695.0 g, 15 mol), adipic acid (146.14 g, 1 mol), and deionized water (44.0 g, 2.44 mol).[6]

-

Pressurize the reactor to 4 bar with nitrogen gas and heat to 250 °C with stirring for 3 hours.[6]

-

Slowly decrease the pressure to atmospheric pressure.

-

Use nitrogen to remove excess water.

-

Maintain the reaction at atmospheric pressure for another 1 hour.[6]

Protocol 2: Melt Polycondensation for the Synthesis of a Semi-Aromatic Polyamide (PA6F)

This protocol outlines the synthesis of poly(hexamethylene furanamide) (PA6F).

Materials:

-

2,5-furandicarboxylic acid (FDCA)

-

Hexamethylenediamine (HMDA)

-

Titanium isopropoxide (TIPT) or Titanium citrate (TIC) as a catalyst

Equipment:

-

Thin-film reactor

Procedure:

-

Optimize the reaction conditions in a thin-film reactor.

-

Use a low catalyst loading (e.g., 400 ppm TIPT).[1]

-

Incorporate a slight excess of Hexamethylenediamine (4.5 mol%) to enhance the glass transition temperature.[1]

-

Conduct the melt polycondensation to achieve a number-average molecular weight of approximately 14,000 g mol−1.[1]

Visualizations

Caption: Workflow for the synthesis of a Polyamide 6-based polymer.

Caption: Key factors influencing the properties of PA6F.

References

- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bio-derived poly(ester amide) copolymers: Synthesis and post-polymerization modification - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application of Hexamethylpropanediamide in Organometallic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide, more commonly known as Hexamethylphosphoramide (HMPA), is a highly polar, aprotic solvent and coordinating ligand with the formula [(CH₃)₂N]₃PO.[1][2] In the realm of organometallic chemistry, HMPA has carved out a significant niche as a powerful additive and cosolvent, primarily due to its exceptional ability to solvate cations.[3][4][5] This property allows HMPA to deaggregate organometallic complexes, particularly organolithium reagents, leading to enhanced reactivity, increased reaction rates, and altered selectivity.[1][3][6] This document provides an overview of the key applications of HMPA in organometallic reactions, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Note on Safety: HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.[1][2][7] Due to its toxicity, safer alternatives such as dimethylpropyleneurea (DMPU) or 1,3-dimethyl-2-imidazolidinone (DMI) are often considered.[1][8][9][10]

Key Applications in Organometallic Chemistry

HMPA's primary function in organometallic reactions is to act as a strong Lewis base, coordinating to the metal center and altering the structure and reactivity of the organometallic reagent.[1][11]

Enhancement of Organolithium Reactions

Organolithium reagents often exist as aggregates (dimers, tetramers, etc.) in solution, which dampens their reactivity. HMPA effectively breaks down these oligomers by strongly solvating the lithium cations, leading to smaller, more reactive species, and in some cases, solvent-separated ion pairs (SIPs).[1][3][4][6][12] This has several important consequences:

-

Increased Reaction Rates: By generating more reactive monomeric organolithium species, HMPA significantly accelerates the rate of reactions such as metalations and nucleophilic additions.[3][6]

-

Improved Yields: The enhanced reactivity often translates to higher product yields.[6]

-

Control of Regioselectivity: HMPA can influence the regioselectivity of organolithium additions to enones, often favoring 1,4-conjugate addition over 1,2-addition.[13] This is attributed to the formation of solvent-separated ion pairs, which alters the reaction mechanism.[13]

-

Facilitation of Difficult Metalations: Substrates with weakly acidic protons that are difficult to deprotonate with organolithium reagents alone can often be successfully metalated in the presence of HMPA.[3][5]

Grignard Reagents and Cuprate Chemistry

HMPA is also utilized in reactions involving Grignard reagents, particularly in copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds.[9] In this context, HMPA can enhance the reactivity of the organocuprate species formed in situ.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than in organolithium chemistry, HMPA has been employed as an additive in some palladium-catalyzed cross-coupling reactions.[14][15][16][17] Its role is likely to aid in the solubility of reagents and potentially influence the stability and reactivity of the catalytic species.

Data Presentation

The following tables summarize quantitative data from studies on the effect of HMPA in organometallic reactions.

Table 1: Effect of HMPA on the Yield of a Copper-Catalyzed Grignard Addition

| Cosolvent | Yield (%) |

| HMPA | 88 |

| DMPU | ~68-78 |

Data adapted from a procedure for the copper(I) iodide catalyzed conjugate addition of a Grignard reagent to 2-cyclohexenone.[9] The use of DMPU as a safer alternative resulted in a 10-20% decrease in yield.

Table 2: Influence of HMPA on the Alkylation of Terminal Alkynes

| Solvent | Reaction Time (hr) | Yield (%) |

| HMPA | 2 | 78 |

| HMPA | 2 | 88 |

| DMI | 2 | 83 |

| DMI | 2 | 90 |

Data from a study on the replacement of HMPA with DMI in the synthesis of insect sex pheromones.[18] Yields are comparable between the two solvents.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Conjugate Addition of a Grignard Reagent to an Enone using HMPA

This protocol describes the 1,4-addition of an in-situ generated organocuprate to 2-cyclohexenone, where HMPA is a key additive.[9]

Materials:

-

Magnesium turnings (0.61 g, 25.0 mmol)

-

Iodine (1 crystal)

-

Dry Tetrahydrofuran (THF) (40 cm³)

-

4-bromo-1-butene (2.54 cm³, 25.0 mmol)

-

Hexamethylphosphoramide (HMPA) (9 cm³)

-

Anhydrous Copper(I) iodide (CuI) (0.39 g, 2.05 mmol)

-

2-Cyclohexenone (2.0 g, 20.8 mmol)

-

Trimethylsilyl chloride (TMSCl) (6.2 cm³, 48.85 mmol)

-

Triethylamine (Et₃N) (5 cm³)

-

Petroleum ether

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Activate magnesium turnings by heating with a crystal of iodine in dry THF under an argon atmosphere.

-

To the rapidly stirred suspension, add 4-bromo-1-butene dropwise.

-

After the initial exotherm subsides, stir the reaction mixture for a further 1 hour.

-

Add HMPA and cool the mixture to -78°C.

-

Add anhydrous copper(I) iodide in one portion and stir the resulting slurry for 10 minutes.

-

Add a mixture of 2-cyclohexenone and TMSCl in dry THF dropwise over 10 minutes.

-

Stir the resulting white suspension for 1 hour at -78°C.

-

Add triethylamine and allow the mixture to warm to room temperature.

-

Pour the suspension into petroleum ether and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.

-

Purify the product by Kugelrohr distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of HMPA action on organolithium reagents.

Caption: Workflow for copper-catalyzed Grignard addition using HMPA.

References

- 1. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 2. Hexamethylphosphoramide - Sciencemadness Wiki [sciencemadness.org]

- 3. scribd.com [scribd.com]

- 4. Hexamethylphosphoramide [chemeurope.com]

- 5. HMPA - Enamine [enamine.net]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. app1-c89-pub.pressidium.com - Hmpa Chemistry [app1-c89-pub.pressidium.com]

- 12. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Hexamethylpropanediamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide (HMPA), and its close structural analogs such as N,N,N',N'-tetramethylmalonamide (TMMA), are versatile bidentate ligands in coordination chemistry. These ligands, characterized by a central propane or malonate backbone and two N,N-dialkylamide functional groups, primarily coordinate to metal ions through the carbonyl oxygen atoms. The steric and electronic properties of the alkyl substituents on the nitrogen atoms and the central carbon of the propanediamide chain significantly influence the stability, structure, and reactivity of the resulting metal complexes.

This document provides detailed application notes and experimental protocols for the use of such diamide ligands in coordination chemistry, with a particular focus on their application in the synthesis of lanthanide and actinide complexes. Due to the limited availability of data on this compound, the closely related and well-studied N,N,N',N'-tetramethylmalonamide (TMMA) is used as a representative example. These protocols and data are of significant interest for applications in areas such as nuclear waste separation, catalysis, and the development of new therapeutic agents.

Application Notes

Ligand Properties and Coordination Behavior

N,N,N',N'-tetraalkyldiamide ligands like TMMA are neutral, bidentate ligands that typically form chelate rings with metal ions. The coordination occurs through the lone pairs of the carbonyl oxygen atoms, creating a stable six-membered ring with the metal center. The flexibility of the propanediamide backbone allows for both cis and trans conformations of the carbonyl groups, leading to different coordination geometries.

The nature of the metal ion, particularly its size and charge density, plays a crucial role in determining the stoichiometry and structure of the resulting complex. For instance, with lanthanide ions, the stoichiometry of the complexes can vary, and different coordination modes of the ligand have been observed.[1][2]

Applications in Lanthanide and Actinide Chemistry

A significant application of tetraalkyldiamide ligands is in the separation of trivalent actinides from lanthanides in spent nuclear fuel, a key step in reducing the long-term radiotoxicity of nuclear waste.[2] The subtle differences in the coordination chemistry of these ligands with actinides and lanthanides can be exploited to achieve selective extraction.

The structural and vibrational properties of lanthanide-TMMA complexes have been systematically studied across the lanthanide series. These studies reveal trends in coordination numbers, ligand arrangement, and denticity that are influenced by the lanthanide contraction.[1][2] This fundamental understanding is crucial for designing more efficient and selective extraction agents.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative N,N,N',N'-tetramethylmalonamide (TMMA) complexes with lanthanide nitrates.

Table 1: Selected Average Bond Lengths (Å) for Ln(trans-TMMA)₂(NO₃)₃ Complexes [2]

| Metal Ion (Ln) | Ln-O (TMMA) | Ln-O (Nitrate) |

| La | 2.490 | 2.646 |

| Ce | 2.472 | 2.626 |

| Pr | 2.457 | 2.612 |

| Nd | 2.446 | 2.602 |

| Sm | 2.434 | 2.586 |

Table 2: Key Infrared and Raman Band Assignments (cm⁻¹) for Ln(trans-TMMA)₂(NO₃)₃ Complexes [1]

| Vibrational Mode | IR Range | Raman Range |

| C=O stretch | 1620 - 1622 | 1618 - 1624 |

| C-N stretch | 1498 - 1500 | 1497 - 1501 |

| Asymmetric NO₃ stretch | ~1460 | Not Reported |

| Symmetric NO₃ stretch | ~1310 | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of N,N,N',N'-Tetramethylmalonamide (TMMA) Ligand

This protocol describes a general method for the synthesis of N,N,N',N'-tetramethylmalonamide from dimethyl malonate and dimethylamine.

Materials:

-

Dimethyl malonate

-

Dimethylamine (40% solution in water or anhydrous)

-

Methanol

-

Sodium methoxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl malonate in an excess of methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the flask.

-

To this mixture, add dimethylamine solution dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting residue in water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

-

Purify the N,N,N',N'-tetramethylmalonamide by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Lanthanide-TMMA Nitrate Complexes (e.g., Ln(TMMA)₂(NO₃)₃)

This protocol outlines the synthesis of lanthanide nitrate complexes with N,N,N',N'-tetramethylmalonamide.[2]

Materials:

-

Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O)

-

N,N,N',N'-tetramethylmalonamide (TMMA)

-

Isopropanol

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the lanthanide(III) nitrate hexahydrate in a minimal amount of isopropanol with gentle heating.

-

In a separate flask, dissolve N,N,N',N'-tetramethylmalonamide (2 molar equivalents) in isopropanol.

-

Slowly add the TMMA solution to the lanthanide nitrate solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

-

Single-Crystal X-ray Diffraction: Determine the solid-state structure, including bond lengths, bond angles, coordination number, and ligand conformation.

-

Infrared (IR) and Raman Spectroscopy: Analyze the vibrational modes to confirm the coordination of the TMMA ligand (a shift in the C=O stretching frequency is expected) and the nitrate anions.

-

Elemental Analysis: Confirm the stoichiometry of the complex.

Visualizations

Logical Relationship: Factors Influencing Lanthanide-Diamide Complex Formation

Caption: Key factors influencing the final structure of lanthanide-diamide complexes.

Experimental Workflow: Synthesis and Characterization of Ln-TMMA Complexes

Caption: General workflow for the synthesis and characterization of Ln-TMMA complexes.

References

Application Notes and Protocols for Hexamethylpropanediamide in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide (HMPA), also known as Hexamethylphosphoramide, is a highly polar, aprotic solvent that has found significant utility in promoting bimolecular nucleophilic substitution (SN2) reactions. Its ability to solvate cations while leaving anions relatively "naked" and highly reactive makes it particularly effective for reactions that are sluggish in other solvents. This document provides detailed application notes, experimental protocols, and safety considerations for the use of HMPA in SN2 reactions, targeting researchers and professionals in the fields of chemistry and drug development.

Key Properties of this compound (HMPA):

| Property | Value |

| Molecular Formula | C₆H₁₈N₃OP |

| Molar Mass | 179.20 g/mol |

| Appearance | Colorless liquid |

| Density | 1.03 g/mL |

| Boiling Point | 232-233 °C |

| Dielectric Constant | ~30 |

Advantages of HMPA in SN2 Reactions

HMPA offers several advantages as a solvent for SN2 reactions:

-

Rate Acceleration: HMPA can dramatically increase the rate of SN2 reactions, in some cases by several orders of magnitude, by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

-

Increased Yields: For sterically hindered substrates or with weakly nucleophilic reagents, the use of HMPA can lead to significantly higher yields compared to other polar aprotic solvents like DMSO or DMF.

-

Enhanced Selectivity: In certain cases, the use of HMPA can improve the selectivity of a reaction, favoring the desired SN2 product over potential side products from elimination (E2) reactions.

Safety and Handling Precautions

HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Experimental Protocols

The following are detailed protocols for key SN2 reactions where HMPA has been shown to be an effective solvent.

Protocol 1: Synthesis of Alkyl Azides from Alkyl Halides

This protocol describes the synthesis of an alkyl azide from a primary alkyl halide using sodium azide in HMPA. Alkyl azides are versatile intermediates in organic synthesis.

Reaction Scheme:

R-X + NaN₃ → R-N₃ + NaX (where X = Cl, Br, I)

Materials:

-

Primary alkyl halide (e.g., 1-bromooctane)

-

Sodium azide (NaN₃)

-

This compound (HMPA), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents).

-

Add anhydrous HMPA to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the suspension and add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove residual HMPA.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl azide.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from a primary alkyl halide and a sodium alkoxide, a classic example of the Williamson ether synthesis, where HMPA can enhance the reaction rate.

Reaction Scheme:

R-X + R'-ONa → R-O-R' + NaX (where X = Cl, Br, I)

Materials:

-

Primary alkyl halide (e.g., benzyl bromide)

-

Sodium alkoxide (e.g., sodium ethoxide)

-

This compound (HMPA), anhydrous

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide (1.2 equivalents) in anhydrous HMPA.

-

Cool the solution to 0 °C using an ice bath.

-

Add the primary alkyl halide (1.0 equivalent) dropwise to the cooled solution via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ether by distillation or column chromatography.

Protocol 3: Synthesis of Nitriles from Alkyl Halides